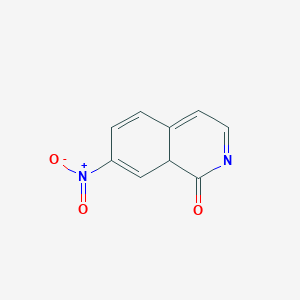

7-nitro-8aH-isoquinolin-1-one

Description

Historical Context of Isoquinoline (B145761) Alkaloids and Synthetic Analogs in Chemical Biology

Isoquinoline alkaloids are a vast and diverse group of naturally occurring compounds that have been a subject of scientific fascination for centuries. numberanalytics.com Their history is deeply intertwined with pharmacology, with some of the earliest recognized medicinal effects attributed to these molecules. numberanalytics.com Found primarily in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these alkaloids are characterized by the presence of an isoquinoline ring system. wikipedia.org

The journey of isoquinoline alkaloids in chemical biology began with the isolation of morphine from the opium poppy, Papaver somniferum, in the early 19th century. rsc.org This discovery paved the way for the identification of numerous other bioactive isoquinoline alkaloids, including codeine, papaverine, and berberine. wikipedia.org These natural products exhibit a remarkable range of pharmacological effects, including analgesic, antimicrobial, anticancer, and cardiovascular activities. numberanalytics.com The complex and diverse structures of isoquinoline alkaloids have long inspired synthetic chemists to develop novel methodologies for their preparation and to create synthetic analogs with improved or novel therapeutic properties. numberanalytics.comnih.gov The development of synthetic routes has not only provided access to larger quantities of these compounds for biological evaluation but has also allowed for the systematic exploration of structure-activity relationships. rsc.org

Significance of the Isoquinolinone Scaffold in Heterocyclic Chemistry

The isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal and synthetic chemistry. benthamdirect.comnih.gov This structural motif is present in a multitude of natural products and synthetically derived compounds that display a broad spectrum of biological activities. benthamdirect.comnih.gov The versatility of the isoquinolinone ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. rsc.org

In modern drug discovery, the isoquinolinone scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. nih.govresearchgate.net Compounds containing this framework have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. benthamdirect.comnih.gov The development of efficient synthetic methods to construct and diversify the isoquinolinone skeleton remains an active area of research, with numerous strategies being reported to access these valuable molecules. researchgate.netsioc-journal.cnacs.org

Rationale for Research on Nitro-Substituted Isoquinolinones

The introduction of a nitro group onto the isoquinolinone scaffold represents a key chemical modification that can significantly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing group, which can alter the reactivity and interaction of the compound with biological macromolecules. nih.gov

Research into nitro-substituted isoquinolinones is driven by several factors. Firstly, the nitro group can serve as a handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives. rsc.orgcaltech.edu Secondly, the presence of a nitro group can impart unique biological activities. For instance, nitroaromatic compounds have been investigated for their potential in various therapeutic areas. The specific placement of the nitro group on the isoquinolinone ring can lead to selective interactions with biological targets. rsc.org

Overview of Current Research Trajectories for Nitroisoquinolinones

Current research on nitroisoquinolinones is multifaceted, encompassing synthetic methodology, biological evaluation, and the exploration of their therapeutic potential. researchgate.net Synthetic chemists are focused on developing more efficient and regioselective methods for the synthesis of nitroisoquinolinone derivatives. rsc.org This includes the use of novel catalytic systems and the exploration of cascade reactions to build molecular complexity in a streamlined fashion. sioc-journal.cn

From a medicinal chemistry perspective, researchers are actively exploring the biological activities of nitroisoquinolinones. A significant area of interest is their potential as enzyme inhibitors. For example, certain substituted isoquinolinones have been identified as inhibitors of enzymes like thymidine (B127349) phosphorylase. bohrium.com The nitro-substitution can enhance these inhibitory activities or confer new ones. The investigation of these compounds in various disease models continues to be a prominent research direction. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

7-nitro-8aH-isoquinolin-1-one |

InChI |

InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5,8H |

InChI Key |

FHTFISDXPNZVIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2C1=CC=NC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms in Nitroisoquinolinone Chemistry

Mechanistic Investigations of Nitro Group Introduction and Transformation

The strategic placement and subsequent transformation of a nitro group are pivotal in the synthesis of many pharmacologically relevant compounds. For the isoquinolinone framework, these processes are governed by established, yet nuanced, reaction mechanisms.

Electrophilic Aromatic Substitution Mechanisms

The introduction of a nitro group onto an aromatic ring, such as the isoquinolinone system, is a classic example of an electrophilic aromatic substitution (EAS) reaction. The synthesis of 7-nitroisoquinolin-1(2H)-one and its analogs typically involves the nitration of the parent isoquinolinone.

The reaction proceeds through the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of a strong acid, like sulfuric acid (H₂SO₄), with a nitrating agent, commonly nitric acid (HNO₃). acs.org

Mechanism of Nitration:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

Nucleophilic Attack: The electron-rich benzene (B151609) ring of the isoquinolinone attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. acs.org

In the case of the isoquinolinone ring system, the position of nitration is directed by the existing substituents. The heterocyclic pyridine (B92270) part of the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the strong acidic conditions of nitration. arsdcollege.ac.instackexchange.com Therefore, substitution occurs on the benzene ring. The lactam functionality (amide within a ring) and other substituents on the benzene ring will direct the incoming nitro group. For quinolin-2(1H)-one, the keto group and the ring nitrogen direct nitration to the 7-position. Serendipitous nitration of 5,8-dimethoxy-2-methylisoquinolin-1(2H)-one using nitric acid in the presence of silver(I) oxide has been shown to produce a mixture of 4-nitro and 7-nitro isomers, demonstrating the complex interplay of directing effects. acs.org

Nucleophilic Aromatic Substitution Pathways

The presence of a strongly electron-withdrawing group, such as a nitro group, on an aromatic ring dramatically increases the ring's susceptibility to nucleophilic attack. This process, known as nucleophilic aromatic substitution (SₙAr), is a key pathway for the further functionalization of nitroisoquinolinones. uni-rostock.dethieme-connect.com

The SₙAr mechanism is generally a two-step process:

Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (like a halide) or, in some cases, hydrogen. This addition is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is particularly stabilized by the nitro group, especially when it is positioned ortho or para to the site of attack.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The nitro group plays a crucial role by activating the ring towards nucleophilic attack and can sometimes act as the leaving group itself in what is known as vicarious nucleophilic substitution (VNS). smolecule.com For instance, the reaction of 5-nitroisoquinoline (B18046) with anions generated from primary arylamines can lead to the formation of σH-adducts, which then transform into N-aryl-2-nitroso-amines.

Reduction Mechanisms of Nitro Groups

The reduction of the nitro group to an amino group is one of the most significant transformations in the chemistry of nitroarenes, providing a gateway to a wide array of functionalities. This reduction is critical for converting electron-withdrawing nitro groups into electron-donating amino groups, which can then participate in further synthetic steps. thieme-connect.com

The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted mechanism, known as the Haber-Lukashevich pathway, involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. orientjchem.org

Reduction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

A parallel condensation pathway can also occur, where the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. orientjchem.org

A variety of reducing systems can be employed:

Catalytic Hydrogenation: This is a common industrial method using heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum, or Nickel with hydrogen gas. researchgate.net

Metal/Acid Systems: Metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (like HCl) are classic reagents for this transformation.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst.

Other Reagents: Systems like sodium borohydride (B1222165) (NaBH₄) combined with transition metal salts (e.g., NiCl₂·6H₂O) have been shown to be effective for the reduction of nitroarenes. researchgate.net The selective reduction of one nitro group in the presence of another can be challenging and often depends on steric hindrance and the electronic environment of the specific nitro group.

Cyclization and Rearrangement Mechanisms Leading to Isoquinolinone Formation

The isoquinolinone core is synthesized through various cyclization strategies, often involving intramolecular reactions. Key named reactions provide reliable routes to this heterocyclic system.

The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolones. The reaction involves the intramolecular cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. nrochemistry.comwikipedia.orgjk-sci.com The mechanism is believed to proceed via an electrophilic aromatic substitution. Two main mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more commonly accepted nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that produces an isoquinoline (B145761) directly from a β-hydroxy-β-phenethylamide. wikipedia.org The presence of the hydroxyl group allows for dehydration to occur concurrently with the cyclization, bypassing the need to isolate and oxidize a dihydroisoquinoline intermediate. wikipedia.org Mechanistic studies suggest that the reaction may proceed through an oxazoline (B21484) intermediate, which then rearranges to the final isoquinoline product under the reaction conditions. rsc.orgrsc.orgpsu.edu

Modern methods for isoquinolinone synthesis often rely on transition-metal-catalyzed C-H activation and annulation reactions . Catalysts based on palladium, rhodium, ruthenium, and cobalt are frequently used to construct the isoquinolinone scaffold from simpler precursors like benzamides and alkynes or allenes. mdpi.commdpi.com For example, a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters affords 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com A plausible mechanism for this type of reaction involves:

Coordination of the metal catalyst (e.g., Pd(II)) to the directing group of the benzamide (B126).

C-H activation to form a five-membered metallacycle intermediate.

Coordination and migratory insertion of the alkyne or allene (B1206475) into the metal-carbon bond.

Reductive elimination to release the isoquinolinone product and regenerate the active catalyst. mdpi.com

Intramolecular and Intermolecular Reactions of Nitroisoquinolinones

The functional groups present in nitroisoquinolinones, namely the lactam, the nitro group, and the aromatic system, dictate their reactivity in both intramolecular and intermolecular processes.

Intramolecular reactions are processes where two reacting sites are contained within the same molecule. thieme-connect.com For derivatives of nitroisoquinolinones, these can be crucial for constructing more complex fused heterocyclic systems. For example, the photolytic properties of N-acyl-7-nitroindolines, which are structurally related to nitroisoquinolinones, have been studied extensively. Upon irradiation with UV light, these compounds can generate highly reactive nitronic anhydride (B1165640) intermediates via an intramolecular transfer of the acyl group from the nitrogen to an oxygen of the nitro group. nih.govnih.gov This intermediate can then react further. In solutions with high water content, it can undergo an intramolecular redox reaction to release a carboxylic acid and 7-nitrosoindole. nih.govresearchgate.net

Another example is the intramolecular SₙAr reaction. If a suitable nucleophile is tethered to the isoquinolinone core, it can displace the nitro group or another leaving group on the ring to form a new fused ring system. Such reactions have been used to prepare fused benzofuro mdpi.comrsc.orgpyridines from related nitro-substituted heterocycles. thieme-connect.com

Intermolecular reactions occur between two separate molecules. Nitroisoquinolinones can participate in a variety of these transformations. As discussed previously (Section 3.1.2), the nitro-activated ring is susceptible to attack by external nucleophiles in SₙAr reactions. Furthermore, the nitro group itself can be the site of reaction. For example, [3+2] annulation reactions with nitroalkenes are widely used for synthesizing five-membered aromatic heterocycles. chim.it While this applies to nitroalkenes rather than nitroarenes directly, it illustrates the synthetic utility of the nitro group in cycloadditions. The transformation of the nitro group into an amino group opens up a plethora of intermolecular reactions, such as amide bond formation or the construction of new heterocyclic rings. thieme-connect.com

Role of Catalysis in Nitroisoquinolinone Transformations

Catalysis is indispensable in the modern synthesis and functionalization of nitroisoquinolinones, offering efficiency, selectivity, and milder reaction conditions compared to classical methods. Transition metals, in particular, play a prominent role.

Palladium (Pd) catalysts are exceptionally versatile. They are widely used in C-H activation/annulation reactions to build the isoquinolinone core. mdpi.comrsc.org For instance, palladium-catalyzed reactions of N-sulfonyl amides with allylbenzenes can construct isoquinolinones in a sequence involving C-H allylation, aminopalladation, and elimination. organic-chemistry.org Palladium is also central to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which can be used to functionalize the nitroisoquinolinone scaffold, and in catalytic hydrogenation for the reduction of the nitro group. researchgate.net The Larock isoquinoline synthesis, for example, is a palladium-catalyzed cyclization/cross-coupling cascade. acs.org

Rhodium (Rh) catalysts are also highly effective for C-H activation/annulation reactions. Rh(III) catalysts, often in the form of [Cp*RhCl₂]₂, are used to react benzamides or oximines with alkynes or allyl carbonates to produce a diverse range of substituted isoquinolones and isoquinolines. rsc.orgnih.govthieme-connect.comresearchgate.netrsc.org These reactions often exhibit high regioselectivity and functional group tolerance.

Other Metals such as Ruthenium (Ru), Cobalt (Co), and Copper (Cu) also find application. Ruthenium has been used for the synthesis of isoquinolinones via coupling-cyclization of aryl C-H bonds with diazo compounds. mdpi.com Cobalt catalysts can promote the C-H activation of benzamides for annulation with allenes. mdpi.com Copper is often used in conjunction with palladium in Sonogashira couplings and can also catalyze cyclization steps in isoquinolinone synthesis.

The table below summarizes some representative catalytic transformations in nitroisoquinolinone chemistry.

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ | N-methoxybenzamide, Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

| C-H Activation/Annulation | [Cp*RhCl₂]₂/AgSbF₆ | Benzimidate, Allyl carbonate | Isoquinoline derivative | rsc.org |

| C-H Activation/Annulation | Pd(TFA)₂/Cu(OAc)₂ | N-sulfonyl amide, Allylbenzene | Isoquinolinone | organic-chemistry.org |

| Asymmetric Larock Synthesis | Pd(OAc)₂/Walphos | o-(1-alkynyl)-benzaldimine, Aryl triflate | Axially Chiral Isoquinoline | acs.org |

| Annulation | Ru(II) catalyst | Aryl C(sp²)-H, Diazo compound | Isoquinolinone | mdpi.com |

| Reductive Cyclization | Pd and/or Ru catalyst | o-nitrostyrene, Phenyl formate (CO surrogate) | Indole (related heterocycle) | unimi.it |

Advanced Spectroscopic and Analytical Characterization Techniques for Nitroisoquinolinone Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of 7-nitro-8aH-isoquinolin-1-one, enabling the precise determination of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of nitroisoquinolinone by providing detailed information about the chemical environment of each proton and carbon atom. youtube.comoxinst.commagritek.comazom.com The number of signals, their chemical shifts, integration, and multiplicity in both ¹H and ¹³C NMR spectra are key to identifying the specific substitution pattern of this compound. youtube.comresearchgate.net

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon environments. researchgate.net The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nitro group and the carbonyl group, aiding in the precise assignment of the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, providing unambiguous structural confirmation. oxinst.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| Heterocyclic CH/CH₂ | 2.5 - 5.0 | 20 - 60 |

| Carbonyl C | - | ~160-170 |

| C-NO₂ | - | ~140-150 |

Note: These are general predicted ranges and actual values can vary based on the solvent and specific electronic environment.

Mass spectrometry (MS) is crucial for determining the molecular weight and analyzing the fragmentation patterns of this compound. data.gov Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. nih.govnih.gov

In a typical mass spectrum of a nitroaromatic compound, the molecular ion peak [M]⁺ is observed, confirming the molecular weight. acs.org The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments. researchgate.netstrath.ac.uk Common fragmentation pathways for nitroaromatics include the loss of NO, NO₂, and subsequent rearrangements. nih.govresearchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the nitro group and fragmentation of the isoquinolinone ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 190.04 |

| [M-NO₂]⁺ | Loss of nitro group | 144.05 |

| [M-CO]⁺ | Loss of carbonyl group | 162.05 |

Note: The expected m/z values are based on the monoisotopic mass of the compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. tu-dortmund.de The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic IR absorption bands for this compound are those associated with the nitro (NO₂) and carbonyl (C=O) groups. spectroscopyonline.comwpmucdn.com The nitro group typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹. wpmucdn.com The carbonyl group of the lactam (a cyclic amide) in the isoquinolinone ring will exhibit a strong absorption band in the region of 1630-1680 cm⁻¹. uniroma1.it Aromatic C-H and C=C stretching vibrations will also be present in the spectrum. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1380 | Strong |

| Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. researchgate.net The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. wikipedia.orgkhanacademy.orgyoutube.com

The UV-Vis spectrum of a nitroaromatic compound typically shows strong absorptions due to π → π* transitions within the aromatic ring and the nitro group. wikipedia.orguni-muenchen.de The presence of the conjugated system in the isoquinolinone ring and the electron-withdrawing nitro group influences the position and intensity of these absorption bands. uni-muenchen.de The spectrum of this compound is expected to exhibit characteristic absorption maxima (λ_max) that can be used for quantitative analysis and to gain insight into its electronic structure. researchgate.net Solvent polarity can also affect the position of these bands, a phenomenon known as solvatochromism. wikipedia.orguobabylon.edu.iq

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers and impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds. nih.govepa.govbilkent.edu.tr Developing and validating an HPLC method for this compound is critical for quality control and quantitative analysis. epa.govejgm.co.ukbiomedres.us

Method development typically involves selecting an appropriate stationary phase (e.g., a C18 reversed-phase column), a mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), and a detector (commonly a UV-Vis or photodiode array detector). ejgm.co.ukdokumen.pub The separation of isomers can be particularly challenging and may require careful optimization of the mobile phase composition and gradient. researchgate.netresearchgate.net

Once a suitable method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. epa.govejgm.co.ukbiomedres.us This validation process confirms that the method is reliable for its intended purpose, such as determining the purity of a synthesized batch of this compound.

Table 4: Typical HPLC Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or PDA |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. In the context of nitroisoquinolinone research, GC-MS is instrumental for purity assessment of synthetic batches and for the identification of isomers and byproducts.

The application of GC-MS to nitroaromatic compounds often requires careful optimization of the chromatographic conditions to ensure good peak shape and resolution. The polarity of the stationary phase of the GC column is a critical parameter, with phases like 5%-phenyl-methylpolysiloxane being commonly employed. mdpi.com The temperature program, including initial temperature, ramp rate, and final temperature, is tailored to the volatility of the specific nitroisoquinolinone isomer being analyzed. researchgate.net

For some nitroaromatic compounds, especially those containing polar functional groups like hydroxyl or carboxyl groups, a derivatization step such as silylation may be employed to increase their volatility and thermal stability, making them more amenable to GC analysis. nih.govresearchgate.net This involves reacting the analyte with a silylating agent to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net

The mass spectrometer detector ionizes the eluted compounds, typically using Electron Ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. The fragmentation pattern of nitroaromatic compounds in EI-MS is often characterized by the presence of a molecular ion peak (M+), and fragment ions corresponding to the loss of a nitro group (-NO2) and other characteristic cleavages of the heterocyclic ring structure. nih.govnih.govresearchgate.net For instance, the analysis of nitroaromatic compounds can show a high abundance of ions corresponding to [M+] or [M+ - 15]. nih.gov

Illustrative GC-MS Parameters for a Nitroisoquinolinone Isomer:

| Parameter | Value |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Hypothetical Retention Time | 12.5 min |

| Expected Major Fragments (m/z) | M+, [M-NO2]+, and other fragments from the isoquinolinone core |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like this compound, single-crystal X-ray diffraction provides definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. beilstein-archives.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

| R-factor (%) | 4.5 |

This crystallographic data would provide precise information on the bond lengths and angles within the this compound molecule, the planarity of the bicyclic system, the orientation of the nitro group relative to the ring, and how the molecules pack together in the solid state.

Biological Activity and Structure Activity Relationship Sar Studies of Nitroisoquinolinones

Overview of Established Biological Activities for Isoquinoline (B145761) Derivatives

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds, endowing them with a vast array of pharmacological properties. Current time information in Bangalore, IN.rsc.org These derivatives are recognized for a wide spectrum of biological activities, making them significant in medicinal chemistry. Current time information in Bangalore, IN.nih.govacs.org

Key established activities for isoquinoline derivatives include:

Anticancer Activity : Many isoquinoline alkaloids have demonstrated potential by interacting with nucleic acids, modulating DNA stability, and interfering with proteins involved in DNA replication and repair. Current time information in Bangalore, IN.smolecule.com They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govsmolecule.com

Antimicrobial and Antifungal Properties : Compounds like berberine, a well-known isoquinoline alkaloid, exhibit broad-spectrum antimicrobial activity. smolecule.com The isoquinoline nucleus is a key feature in drugs developed for treating bacterial and fungal infections. Current time information in Bangalore, IN.rsc.org

Enzyme Inhibition : Isoquinoline derivatives are known to act as inhibitors for a variety of enzymes, a property that is central to many of their therapeutic effects. Current time information in Bangalore, IN.wikipedia.org This includes enzymes crucial for disease progression, such as proteases and kinases.

Anti-inflammatory Effects : Certain isoquinoline alkaloids possess anti-inflammatory properties, which are often linked to their ability to modulate inflammatory pathways and the expression of signaling molecules like cytokines. rsc.orgnih.gov

Antiviral Activity : Research has highlighted the potential of isoquinoline derivatives in combating viral infections, including activity against HIV and other viruses. bldpharm.com

Cardiovascular and Neuroprotective Effects : Some derivatives exhibit effects on the cardiovascular system, such as vasodilation, while others show promise in protecting neurons from damage, highlighting their potential in treating neurodegenerative diseases. smolecule.commdpi.comgeorganics.sk

The structural diversity of isoquinoline alkaloids, which can be simple or complex, such as benzylisoquinolines and protoberberines, allows for a wide range of interactions with biological targets. rsc.orgsmolecule.com This versatility has made the isoquinoline framework a privileged scaffold in drug discovery.

Investigation of Specific Biological Pathways Modulated by Nitroisoquinolinones

The introduction of a nitro group onto the isoquinoline core can significantly influence its biological activity, directing its effects toward specific cellular pathways. Nitroisoquinolinones have emerged as potent modulators of critical biological processes, primarily through enzyme inhibition and receptor interactions.

Nitroisoquinolinones are particularly recognized for their role as enzyme inhibitors. The strongly electron-withdrawing nature of the nitro group can enhance the molecule's interaction with enzyme active sites, often leading to potent and selective inhibition. mdpi.comunimi.it

A primary target for this class of compounds is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which are crucial for DNA repair. wikipedia.org In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to cell death, a concept known as synthetic lethality. nih.gov

Mechanism : Nitroisoquinolinones function as competitive inhibitors, mimicking the nicotinamide (B372718) portion of the NAD+ substrate to bind to the catalytic domain of PARP. youtube.com This prevents the synthesis of poly(ADP-ribose) chains, thereby disrupting DNA single-strand break repair. wikipedia.org The accumulation of unrepaired breaks leads to cell cycle arrest and apoptosis.

Examples : 4-Methyl-7-nitroisoquinolin-1(2H)-one has been identified as a PARP inhibitor. smolecule.com Furthermore, 5-aminoisoquinolin-1-one (5-AIQ), a potent PARP inhibitor, is synthesized from 5-nitroisoquinolin-1-one, highlighting the utility of the nitro-substituted precursor in developing these inhibitors. huji.ac.ilnih.gov

Another significant target is Topoisomerase I (Top1) , an enzyme that relaxes DNA supercoiling during replication and transcription.

Mechanism : Nitrated indenoisoquinolines, which feature a nitrated isoquinoline ring, act as Top1 "poisons." They intercalate into the DNA at the enzyme's cleavage site, stabilizing the Top1-DNA covalent complex. This prevents the re-ligation of the DNA strand, leading to lethal double-strand breaks. researchgate.net The nitro group has been shown to significantly enhance this inhibitory activity. researchgate.net

The biological effects of nitroisoquinolinones also extend to the modulation of cellular signaling pathways, which can be a direct consequence of enzyme inhibition or through interactions with specific receptors.

The inhibition of PARP by nitroisoquinolinones has significant downstream effects on signaling cascades. For instance, PARP-1 is known to regulate the activity of the transcription factor NF-κB , a key player in the inflammatory response.

Signaling Modulation : By inhibiting PARP-1, 5-aminoisoquinolin-1-one (derived from its nitro precursor) causes a down-regulation of NF-κB activity. This, in turn, reduces the expression of various pro-inflammatory genes, including cytokines and adhesion molecules, which explains the anti-inflammatory properties of these compounds. nih.gov

While direct, high-affinity binding to specific neurotransmitter or hormone receptors is less commonly reported for nitroisoquinolinones compared to other isoquinoline derivatives, their structural scaffold allows for such interactions to be engineered.

Receptor Ligand Design : Analogues of isoquinolines have been designed as ligands for various receptors, including opioid receptors. nih.gov For example, a 6-nitroisoquinoline (B1610068) derivative was synthesized as part of a study to understand the structure-activity relationships at the mu opioid receptor. nih.gov This demonstrates that the nitroisoquinolinone scaffold can be adapted to target specific receptor binding sites.

Indirect Receptor Modulation : Nitric oxide (NO), which is related to the nitro group, has been shown to modulate the binding of glucocorticoids to their receptors through S-nitrosylation of critical cysteine residues. nih.gov This suggests a potential mechanism by which the nitro group or its metabolites could indirectly influence receptor function and signaling.

Computational methods and binding assays are crucial tools for identifying the specific biological pathways and receptor interactions modulated by these compounds.

Structure-Activity Relationship (SAR) Analysis of 7-nitro-8aH-isoquinolin-1-one and its Analogs

The biological activity of nitroisoquinolinones is highly dependent on their chemical structure. SAR studies investigate how modifications to the molecule, such as the position of the nitro group and the nature of other substituents, affect its potency and selectivity.

The position of the nitro group on the isoquinoline ring is a critical determinant of biological activity. While direct studies on the unsubstituted 7-nitroisoquinolin-1-one are limited, extensive research on its isomers provides strong evidence for the importance of the nitro group's location.

General Enhancement of Activity : The presence of a nitro group generally enhances the cytotoxic and enzyme-inhibiting properties of isoquinolines. For example, nitration of indenoisoquinolines was found to significantly boost their potency as topoisomerase I inhibitors. researchgate.net Similarly, a 6-nitroisoquinoline-1,3-dione was identified as a potent inhibitor of Tyrosyl DNA Phosphodiesterase II (TDP2). nih.gov

Positional Importance : The specific position of the nitro group dictates the molecule's electronic properties and steric profile, influencing how it fits into a target binding site.

5-Nitro Position : 5-Nitroisoquinolin-1-one is a key precursor for the potent PARP inhibitor 5-aminoisoquinolin-1-one (5-AIQ), indicating that substitution at this position is favorable for this activity. huji.ac.il

6-Nitro Position : A 6-nitro substituted analogue was found to be crucial in SAR studies of ligands for the mu opioid receptor. nih.gov

7-Nitro Position : Although less studied than the 5- and 6-isomers, the 7-position is also critical for biological activity. Studies on related isoquinoline alkaloids have shown that substitutions at the C-7 position significantly affect their bioactivity. rsc.org Crucially, 4-Methyl-7-nitroisoquinolin-1(2H)-one has been identified as a PARP inhibitor, directly demonstrating that a nitro group at the 7-position is compatible with potent enzyme inhibition. smolecule.com This finding suggests that this compound itself is a strong candidate for possessing significant biological activity. In one study, attempts to perform a specific cycloaddition reaction failed when a nitro group was present at the C-7 position, highlighting how substitution at this position can uniquely influence chemical reactivity. mdpi.com

The orientation of the nitro group can also affect its ability to form hydrogen bonds and other interactions within a protein's binding pocket, further modulating the compound's biological response.

Beyond the nitro group, other substituents on the isoquinolinone core play a vital role in fine-tuning the molecule's pharmacological profile. SAR studies have explored substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties. Current time information in Bangalore, IN.nih.gov

Substitution at the 4-Position : This position has been a key focus for modification.

In a series of 5-aminoisoquinolin-1-ones (derived from 5-nitro precursors), substitution at the 4-position with various alkyl and aryl groups was explored. This led to the discovery of 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one as a potent and selective inhibitor of PARP-2. This indicates that a bulky, electron-withdrawing group at the 4-position can enhance both potency and selectivity.

Substitution at the N-2 Position : The nitrogen atom of the lactam ring is another common site for modification.

In one study of isoquinolin-1-ones with anticancer activity, an N-methyl group was found to be favorable, with 3-biphenyl-N-methylisoquinolin-1-one showing the most potent activity against several cancer cell lines. nih.gov

Substitution at the 3-Position : Modifications at this position can significantly impact activity.

3-Arylisoquinolin-1-ones have been identified as potent inhibitors of tankyrases (members of the PARP family). SAR studies showed that an aryl group at this position was essential for activity.

Combined Substituent Effects : The interplay between different substituents is crucial. For instance, the combination of a nitro group with other substituents can lead to highly active compounds. In the development of hypoxia-inducible factor 1 (HIF-1) inhibitors, diaryl substituted isoquinolin-1-ones were synthesized, and modifications at the N-atom and the 6-position were explored to optimize activity.

The following table summarizes SAR data for a series of 4-substituted-5-aminoisoquinolin-1-ones, which are derived from their 5-nitro precursors, highlighting the influence of the 4-position substituent on PARP-1 and PARP-2 inhibition.

| Compound | 4-Substituent (R) | PARP-1 IC₅₀ (μM) | PARP-2 IC₅₀ (μM) | Selectivity (PARP-1/PARP-2) |

| 5-AIQ | H | 0.38 | 0.03 | 12.7 |

| 1 | Me | 0.29 | 0.07 | 4.1 |

| 2 | Ph | 0.21 | 0.04 | 5.3 |

| 3 | 4-CF₃-Ph | >10 | 0.05 | >200 |

| 4 | 4-MeO-Ph | 0.61 | 0.07 | 8.7 |

| Data sourced from a study on 4-substituted 5-aminoisoquinolin-1-ones. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. |

This data clearly illustrates that while adding a methyl or phenyl group at the 4-position maintains or slightly improves PARP-1 inhibition, adding a 4-trifluoromethylphenyl group dramatically reduces PARP-1 activity while retaining high PARP-2 potency, resulting in a highly selective PARP-2 inhibitor. This underscores the profound impact that substituents on the isoquinolinone core have on bioactivity and selectivity.

Conformational Effects on Biological Interactions

The three-dimensional conformation of a molecule is critical in determining its interaction with biological targets. For nitroisoquinolinones, including this compound, the specific spatial arrangement of atoms dictates how the molecule fits into the binding site of a receptor or enzyme, thereby influencing its biological activity. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the analysis of its core structural components: the isoquinolinone scaffold, the lactam ring, and the nitro group.

The presence of a lactam (a cyclic amide) within the isoquinolin-1-one structure introduces significant conformational constraints. science.govresearchgate.net The lactam ring restricts the flexibility of the molecular backbone, particularly influencing the psi (ψ) torsion angle. researchgate.net This reduction in conformational freedom can be advantageous in drug design, as it lowers the entropic penalty of binding to a receptor, potentially increasing affinity and selectivity. frontiersin.org The defined geometry imposed by the lactam ring helps to pre-organize the molecule into a conformation that may be favorable for biological interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly valuable for predicting the properties of new or untested chemicals, reducing the costs and ethical concerns associated with experimental testing, especially animal testing. nih.govscispace.com In the context of nitroisoquinolinones, QSAR models can be developed to predict various biological endpoints, such as toxicity or therapeutic potency. Numerous QSAR studies have been successfully conducted to predict the toxicity of nitroaromatic compounds (NACs), a class to which this compound belongs, making this a well-established approach for this chemical family. mdpi.comnih.govoup.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors. mdpi.com By applying statistical methods to a dataset of compounds with known activities, a predictive model is generated that can estimate the activity of compounds based solely on their calculated descriptors. scispace.com

Computational Approaches for Predicting Bioactivity

The prediction of bioactivity for nitroisoquinolinones can be achieved through various computational QSAR modeling techniques that handle both linear and non-linear relationships between molecular structure and activity. mdpi.com These methods are used to build the mathematical models that form the core of QSAR.

Commonly employed computational approaches include:

Multiple Linear Regression (MLR): A statistical technique used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). scispace.comnih.gov

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of biological neural networks, capable of modeling complex, non-linear relationships. scispace.com

Support Vector Machines (SVM) / Support Vector Regression (SVR): A supervised learning method that can be used for both classification and regression tasks, effective for handling high-dimensional data. mdpi.comnih.gov

Genetic Algorithms (GA): Often used not as the modeling method itself, but as a powerful tool for selecting the most relevant molecular descriptors to be used in another modeling technique like MLR. nih.govnih.gov

Classification and Regression Trees (CART): A decision-tree-based method that can predict a target variable by learning simple decision rules inferred from the data features. nih.gov

In addition to these statistical and machine learning methods, quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to calculate electronic descriptors that are crucial for modeling the activity of nitroaromatic compounds. scispace.comresearchgate.net These descriptors provide insight into the electronic structure and reactivity of the molecules, which are often key to their biological mechanisms. researchgate.net

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors, followed by a careful selection of the most pertinent ones. A molecular descriptor is a numerical value that represents a specific physicochemical or structural property of a molecule. mdpi.com The vast number of potential descriptors necessitates a selection process to identify a smaller, information-rich subset that is most correlated with the biological activity, thereby avoiding model overfitting. nih.gov

Descriptor selection is a critical step, and several algorithms are used for this purpose. Studies on nitroaromatic compounds have compared methods such as the Genetic Algorithm (GA) with alternatives like Boruta, Featurewiz, and forward stepwise selection. nih.govresearchgate.net The goal is to find a set of descriptors that are not highly inter-correlated but have a strong collective correlation with the biological endpoint. mdpi.com

The table below categorizes some of the common molecular descriptors used in QSAR studies of nitroaromatic compounds.

| Descriptor Category | Specific Examples | Relevance to Nitroaromatics |

| Electronic Descriptors | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital), E_HOMO (Energy of Highest Occupied Molecular Orbital), Partial Charge on Nitro Group (Q_NO2) | E_LUMO is critical as it relates to the molecule's ability to accept an electron, a key step in the toxic mechanism of many NACs. mdpi.comnih.govresearchgate.net |

| Lipophilicity Descriptors | Octanol/Water Partition Coefficient (logP or K_OW) | Describes the compound's hydrophobicity, which influences its ability to cross cell membranes and reach its site of action. mdpi.comnih.gov |

| Steric/Size Descriptors | Molecular Weight (MW), Molar Refractivity (MR), van der Waals Surface Area | Relate to the size and shape of the molecule, which are important for binding to a specific receptor or enzyme active site. mdpi.comresearchgate.net |

| Topological/Connectivity Descriptors | Molecular Connectivity Index (MLI), Number of Nitro Groups (nNO2) | Quantify aspects of molecular structure like size, branching, and shape. The number of nitro groups is often directly correlated with toxicity. mdpi.comnih.gov |

| Quantum Chemical Descriptors | Dipole Moment, Standard Heat of Formation (ΔH_f) | Provide information on the molecule's polarity and stability, which can influence interactions and reactivity. scispace.comresearchgate.net |

Once the optimal set of descriptors is selected, a mathematical model is constructed using one of the computational approaches mentioned previously (e.g., MLR, ANN). scispace.com The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov

Validation and Interpretation of QSAR Models

A QSAR model's utility is entirely dependent on its statistical validity and predictive power. nih.gov Therefore, rigorous validation is an essential final step, as outlined by the Organisation for Economic Co-operation and Development (OECD) principles. mdpi.comsemanticscholar.org Validation ensures that the model is robust, stable, and can make reliable predictions for new compounds. The process involves both internal and external validation techniques.

Internal Validation: Assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation, such as leave-one-out (LOO) cross-validation, which generates the statistic Q². A high Q² value indicates good internal predictive ability. mdpi.comnih.gov

External Validation: Evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used during model development. The predictive capability is often measured by the predictive R² (denoted as R²_pred, R²_ext, or R²_test). This is considered the most stringent test of a model's predictive power. nih.govresearchgate.net

The table below summarizes key statistical metrics used for QSAR model validation in studies of nitroaromatic compounds.

| Metric | Description | Typical Acceptable Value |

| R² | Coefficient of determination for the training set. Measures goodness-of-fit. | > 0.6 |

| Q² | Cross-validated R² for the training set (internal validation). Measures robustness. | > 0.5 - 0.6 |

| R²_ext (or R²_pred) | Coefficient of determination for the external test set. Measures predictive ability. | > 0.6 |

| RMSE | Root Mean Square Error. Measures the error between predicted and experimental values. | As low as possible |

| MAE | Mean Absolute Error. Similar to RMSE, measures prediction error. | As low as possible |

(Note: Acceptable values are general guidelines and can vary based on the specific dataset and endpoint being modeled. mdpi.comnih.govresearchgate.net)

Beyond statistical validation, defining the Applicability Domain (AD) of the model is crucial. semanticscholar.orgresearchgate.net The AD defines the chemical space of structures for which the model can make reliable predictions. The Williams plot is a common graphical tool used to visualize the AD. researchgate.net

Finally, a validated QSAR model can offer a mechanistic interpretation of the biological activity. nih.govsemanticscholar.org By analyzing the selected descriptors, researchers can infer which molecular properties are most important for the activity. For nitroaromatic compounds, descriptors like E_LUMO and hydrophobicity often emerge as significant, reinforcing the understanding that the mechanism of toxicity involves nitro-reduction and membrane transport. mdpi.comnih.gov Techniques like Accumulated Local Effect (ALE) can further help in assessing the specific contribution of each descriptor to the predicted toxicity. nih.gov

Computational Chemistry and Theoretical Studies of 7 Nitro 8ah Isoquinolin 1 One

Computational chemistry provides powerful tools for investigating the properties and behaviors of molecules at an atomic level. While specific theoretical studies exclusively focused on 7-nitro-8aH-isoquinolin-1-one are not extensively documented in publicly available literature, a wealth of computational research on structurally related nitroquinoline and isoquinoline (B145761) derivatives provides a robust framework for understanding its potential molecular interactions, electronic characteristics, and reactivity. By examining these analogous systems, we can infer the likely outcomes of similar computational analyses on the target compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of functionalized isoquinolin-1-ones is an area of active research, with new methods offering greater efficiency and molecular diversity. Future synthetic strategies for 7-nitro-8aH-isoquinolin-1-one could build upon these recent advancements.

Recent progress in the synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold highlights the use of radical cascade reactions, which could be adapted for the synthesis of related isoquinolin-1-one structures. rsc.org The development of novel synthetic routes that are environmentally friendly, cost-effective, and straightforward will be crucial. nih.gov Modern approaches to constructing isoquinoline-based molecules include transition metal-mediated cascade reactions, organocatalytic methods, and catalyst-free electrochemical reactions. nih.gov

For the introduction of the nitro group, established nitration methodologies can be employed; however, the development of more selective and milder nitration techniques would be beneficial. The synthesis of nitroaromatic compounds is a cornerstone of industrial organic synthesis, providing precursors for a wide range of functional materials, including pharmaceuticals. researchgate.net

Future synthetic work could focus on:

Transition Metal Catalysis: Utilizing catalysts like palladium, rhodium, and copper to facilitate C-H functionalization and annulation reactions for the construction of the isoquinoline (B145761) core. organic-chemistry.org

Cascade Reactions: Designing one-pot syntheses that combine multiple bond-forming events to rapidly assemble the target molecule. nih.gov

Photoredox Chemistry: Employing light-mediated reactions to enable novel bond formations under mild conditions. rsc.org

Flow Chemistry: Developing continuous-flow processes for the safe and efficient synthesis of nitrated intermediates and the final compound.

| Methodology | Description | Potential Advantages |

|---|---|---|

| Transition Metal-Mediated Cascade Reactions | Sequential reactions catalyzed by transition metals to form multiple bonds in a single operation. nih.gov | High efficiency, atom economy, and access to complex structures. nih.gov |

| Organocatalysis | Use of small organic molecules to catalyze the formation of the isoquinoline skeleton. nih.gov | Avoidance of toxic heavy metals, mild reaction conditions. nih.gov |

| Electrochemical Synthesis | Employing electric current to drive the chemical reactions for ring formation and functionalization. nih.gov | Environmentally friendly, high selectivity, and potential for automation. nih.gov |

Exploration of Underexplored Biological Activities

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities. nih.govnih.gov The presence of a nitro group can significantly influence the pharmacological profile of a molecule, often enhancing its activity. mdpi.com

Isoquinoline alkaloids and their derivatives have demonstrated a plethora of biological effects, including:

Antitumor nih.gov

Antimicrobial nih.gov

Antiviral nih.gov

Anti-inflammatory nih.gov

Central Nervous System (CNS) activity nih.gov

The nitro group is a known pharmacophore and is present in various bioactive molecules with antibacterial, antineoplastic, and antiparasitic properties. mdpi.com The combination of the isoquinolin-1-one core with a nitro substituent in this compound suggests several promising avenues for biological investigation.

Future research should aim to screen this compound against a diverse panel of biological targets, including:

Cancer Cell Lines: Evaluating its cytotoxic effects against various human cancer cell lines to identify potential anticancer properties. The substitution of a nitro group on heterocyclic rings has been shown to enhance anticancer activity in some cases. mdpi.com

Microbial Pathogens: Testing for antibacterial and antifungal activity, particularly against drug-resistant strains. mdpi.com

Viral Targets: Investigating its potential as an antiviral agent against a range of viruses. nih.gov

Kinases and Other Enzymes: Screening against panels of kinases and other enzymes implicated in disease, as isoquinoline derivatives are known to target these proteins. researchoutreach.orgnih.gov

Neurological Receptors: Assessing its activity on CNS receptors, given that some isoquinolinone derivatives have shown potent multi-receptor activity for potential use in treating schizophrenia. nih.gov

| Therapeutic Area | Rationale | Potential Targets |

|---|---|---|

| Oncology | Isoquinoline alkaloids and nitro compounds have shown anticancer properties. nih.govmdpi.com | Various cancer cell lines, protein kinases, topoisomerases. researchoutreach.orgnih.gov |

| Infectious Diseases | The nitro group is a known antimicrobial pharmacophore. mdpi.com | Drug-resistant bacteria and fungi. mdpi.com |

| Neurology | Isoquinolinone derivatives have shown CNS activity. nih.gov | Dopamine and serotonin (B10506) receptors. nih.gov |

Advanced Computational Drug Design Strategies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. beilstein-journals.org For this compound, computational approaches can guide its development and optimization.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of isoquinolinone derivatives with their biological activities. nih.gov This can help in designing new analogs of this compound with improved potency and selectivity. nih.gov For nitroaromatic compounds, QSAR models have been developed to predict their mutagenicity and toxicity, which would be crucial for the safety assessment of any new drug candidate. nih.govmdpi.com

Molecular docking simulations can be used to predict the binding mode of this compound to various biological targets, such as enzymes and receptors. This can provide insights into the mechanism of action and guide the design of more potent inhibitors. beilstein-journals.org

Future computational efforts could include:

Virtual Screening: Using the structure of this compound as a query to search large chemical databases for compounds with similar structures and potentially similar biological activities. beilstein-journals.org

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity to guide the design of new molecules. beilstein-journals.org

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to identify potential liabilities early in the drug discovery process. mdpi.com

Quantum Mechanical Calculations: To understand the electronic properties of the molecule and its interactions with biological targets at a deeper level. scholarsresearchlibrary.com

Integration of Multidisciplinary Approaches

The successful development of a new chemical entity from a laboratory curiosity to a clinically useful product requires a collaborative effort from scientists across multiple disciplines. chemscene.com The future of research on this compound will depend on the effective integration of medicinal chemistry, chemical biology, pharmacology, and computational sciences. nih.govacs.org

Medicinal Chemistry and Chemical Biology: Medicinal chemists will be responsible for the synthesis and optimization of this compound and its analogs. ethz.ch Chemical biologists can then use these compounds as probes to study biological processes and identify new drug targets. ethz.ch

Pharmacology and Computational Biology: Pharmacologists will conduct in vitro and in vivo studies to evaluate the biological activity and safety of the compounds. Computational biologists can analyze the large datasets generated from these studies to identify structure-activity relationships and guide further optimization. nih.gov

Collaborations between academic research groups and pharmaceutical companies can also accelerate the development process by combining cutting-edge research with the resources and expertise of the industry. rsc.org

The path forward for this compound should involve a feedback loop where experimental data informs computational models, and computational predictions guide further experimental work. This iterative process will be key to unlocking the full therapeutic potential of this promising chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.